molecular formula C9H9N5O3S B5821893 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-thienylmethyl)acetamide

2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-thienylmethyl)acetamide

Cat. No. B5821893
M. Wt: 267.27 g/mol
InChI Key: GZPWFWVLUHVCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-thienylmethyl)acetamide, also known as NTAA, is a chemical compound that has been widely used in scientific research. It is a derivative of 1,2,4-triazole, a heterocyclic compound that has been extensively studied for its biological activities. NTAA has shown promising results in various research areas, including pharmacology, biochemistry, and molecular biology.

Mechanism of Action

The mechanism of action of 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-thienylmethyl)acetamide is not fully understood. However, it has been suggested that 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-thienylmethyl)acetamide exerts its biological activities by interacting with various cellular targets such as enzymes, receptors, and ion channels. 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to bind to metal ions such as copper and zinc, which are essential for the activity of many enzymes. 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-thienylmethyl)acetamide has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites.
Biochemical and Physiological Effects
2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antimicrobial, antifungal, antitumor, and antiviral activities. 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-thienylmethyl)acetamide has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In addition, 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-thienylmethyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-thienylmethyl)acetamide has also been shown to exhibit a wide range of biological activities, making it a versatile tool for scientific research. However, 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-thienylmethyl)acetamide also has some limitations. Its mechanism of action is not fully understood, and its toxicity profile has not been extensively studied.

Future Directions

There are several future directions for the research on 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-thienylmethyl)acetamide. One potential direction is to further investigate its mechanism of action. This could involve identifying the cellular targets of 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-thienylmethyl)acetamide and elucidating the molecular interactions between 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-thienylmethyl)acetamide and these targets. Another potential direction is to explore the therapeutic potential of 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-thienylmethyl)acetamide. This could involve testing its efficacy in animal models of various diseases such as Alzheimer's disease and cancer. Additionally, future research could focus on developing new derivatives of 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-thienylmethyl)acetamide with improved biological activities and reduced toxicity.

Synthesis Methods

2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-thienylmethyl)acetamide can be synthesized by the reaction of 2-mercaptoacetamide and 3-nitro-1H-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction yields 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-thienylmethyl)acetamide as a yellow solid with a melting point of 136-138°C. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-thienylmethyl)acetamide has been used in various scientific research areas, including pharmacology, biochemistry, and molecular biology. It has been shown to exhibit antimicrobial, antifungal, antitumor, and antiviral activities. 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-thienylmethyl)acetamide has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. In addition, 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

2-(3-nitro-1,2,4-triazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O3S/c15-8(10-4-7-2-1-3-18-7)5-13-6-11-9(12-13)14(16)17/h1-3,6H,4-5H2,(H,10,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPWFWVLUHVCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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